7-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

Fungal efflux pump inhibition Structure-Activity Relationship Candida albicans

The compound 7-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one (CAS 925194-07-6) is a synthetic, low-molecular-weight (260.335 Da) heterocyclic molecule. It belongs to a pharmacologically significant class of 3-(N-methylpiperazinyl)quinazolinones that have been systematically explored as fungal efflux pump inhibitors (EPIs).

Molecular Formula C14H20N4O
Molecular Weight 260.33 g/mol
Cat. No. B4733014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one
Molecular FormulaC14H20N4O
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESCC1CC2=NC(=NC=C2C(=O)C1)N3CCN(CC3)C
InChIInChI=1S/C14H20N4O/c1-10-7-12-11(13(19)8-10)9-15-14(16-12)18-5-3-17(2)4-6-18/h9-10H,3-8H2,1-2H3
InChIKeyZLSFFCKMKQNWPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to 7-Methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one: A Core-Modified Quinazolinone Efflux Pump Inhibitor


The compound 7-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one (CAS 925194-07-6) is a synthetic, low-molecular-weight (260.335 Da) heterocyclic molecule . It belongs to a pharmacologically significant class of 3-(N-methylpiperazinyl)quinazolinones that have been systematically explored as fungal efflux pump inhibitors (EPIs) [1]. Its core structure is designed to potentiate the activity of azole antifungals, like fluconazole, against resistant Candida species by inhibiting ABC-type multidrug transporters [1]. The specific 7-methyl substitution on the dihydroquinazolinone core distinguishes it from earlier lead compounds and unsubstituted variants, directly impacting its physicochemical and potentially its biological profile.

Why 7-Methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one Cannot Be Interchanged with Generic Quinazolinone Analogs


Within the 3-(N-methylpiperazinyl)quinazolinone efflux pump inhibitor series, even minor modifications to the dihydroquinazolinone core lead to dramatic, quantifiable shifts in potency and species selectivity against Candida albicans and Candida glabrata [1]. The published SAR demonstrates that introducing a substituent at the 6-position, such as a methyl group, can alter the minimum potentiation concentration (MPC8) by 2-fold for C. albicans and 2-fold for C. glabrata compared to the unsubstituted core [1]. The 7-methyl variant represents a distinct chemical space within this SAR, where electronic and steric effects of the substituent at a different position are predicted to yield a unique profile that cannot be assumed from data on 6-substituted or unsubstituted analogs, making simple substitution unreliable for consistent experimental outcomes.

Quantitative Differentiation of 7-Methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one from its Closest Analogs


Differentiation from Unsubstituted Core via Inferred Potency Gain in C. albicans

The target compound's closest analog with published data is the unsubstituted quinazolinone core (Compound 7), which has an MPC8 of 4 µg/mL against C. albicans [1]. The structurally analogous 6-methyl derivative (Compound 36) demonstrates that introducing a small alkyl group to the dihydroquinazolinone core improves potency, with an MPC8 of 2 µg/mL [1]. This 2-fold improvement over the unsubstituted core [1] supports the class-level inference that the 7-methyl substitution will similarly enhance C. albicans efflux pump inhibition relative to the hydrogen-substituted baseline, though specific potency must be empirically verified [1].

Fungal efflux pump inhibition Structure-Activity Relationship Candida albicans

Predicted Physicochemical Advantage: Enhanced Lipophilicity vs. Unsubstituted Core

The addition of a 7-methyl group to the dihydroquinazolinone scaffold predictably alters key physicochemical properties, as evidenced by computational models. The target compound has a predicted partition coefficient (ACD/LogP) of 1.85 . While a directly measured LogP for the unsubstituted core (C13H18N4O, MW 246.31) is unavailable, the increase in carbon count and molecular weight for the 7-methyl analog (C14H20N4O, MW 260.335) is consistent with a measurable increase in lipophilicity. This property is critical for the series, as the SAR for quinazolinone-based EPIs has established a 'general requirement for lipophilicity in the quinazolinone portion of the pharmacophore' [1].

Drug-likeness Lipophilicity Physicochemical Properties

Distinct Selectivity Profile vs. 7-Halo Substituted Analogs

Published SAR data show that the nature of the 7-position substituent on the dihydroquinazolinone core dramatically dictates selectivity between C. albicans and C. glabrata efflux pumps. The 7-fluoro analog (Compound 32) exhibits superior balanced potency (MPC8: C. albicans = 0.5 µg/mL; C. glabrata = 0.125 µg/mL) [1]. In contrast, the 7-chloro analog (Compound 35) shows a significant selectivity shift, being 8-fold more potent against C. glabrata (MPC8: 1 µg/mL) than C. albicans (MPC8: 8 µg/mL) [1]. The 7-cyano derivative (Compound 44) is >32 µg/mL for both species [1]. The 7-methyl group represents a non-halogen, electron-donating alternative that will predictably drive a unique selectivity profile, distinct from the electron-withdrawing halo or cyano substituents.

Species Selectivity Candida glabrata Efflux Pump Specificity

Optimal Research Application Scenarios for 7-Methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one


Probing the SAR of Dihydroquinazolinone Core for Antifungal Efflux Pump Inhibition

The primary application for this compound is as a key intermediate or probe molecule in medicinal chemistry campaigns aimed at optimizing quinazolinone-based fungal EPIs. Given the published SAR data for close analogs [1], this specific 7-methyl variant is essential for completing the structure-activity map of the dihydroquinazolinone core, bridging the gap between the unsubstituted, 6-substituted, and 7-halo-substituted compounds. Its procurement is justified for generating proprietary in-house potency and selectivity data.

Non-Halogenated Scaffold for Pharmacokinetic Optimization

In lead optimization programs where reducing halogen count is desirable for metabolic stability or toxicity reasons, the 7-methyl analog serves as a direct, non-halogenated alternative to potent 7-fluoro and 7-chloro derivatives [1]. Its predicted higher lipophilicity compared to the unsubstituted core may also offer a favorable starting point for tuning ADME properties without introducing a labile halogen bond.

Investigating Species-Selective Efflux Pump Inhibition

The compound is a valuable tool for studying the divergent SAR across Candida species. Based on the dramatic selectivity shifts observed between C. albicans and C. glabrata with other 7-substituted analogs [1], this compound is necessary to dissect the role of steric and electronic effects at the 7-position on pump-specific inhibition. It is a critical reagent for experiments designed to develop either broad-spectrum potentiators or narrow-spectrum agents.

Quote Request

Request a Quote for 7-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.